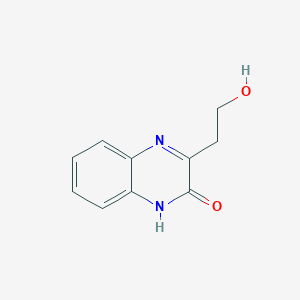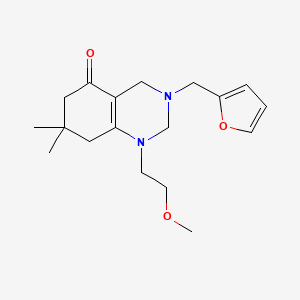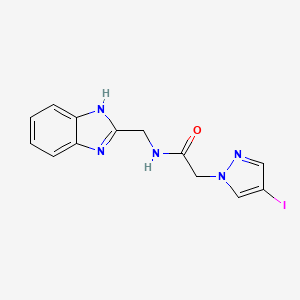![molecular formula C18H15BrN2O6S B11054802 (2Z)-N-[4-(acetylsulfamoyl)phenyl]-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enamide](/img/structure/B11054802.png)
(2Z)-N-[4-(acetylsulfamoyl)phenyl]-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-BROMOPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a combination of functional groups, including an acetylamino sulfonyl group, a bromophenyl group, and a hydroxy oxo butenamide structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-BROMOPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetylamino Sulfonyl Phenyl Intermediate: This step involves the acetylation of a sulfonyl phenyl compound using acetic anhydride under acidic conditions.
Bromination of the Phenyl Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-BROMOPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
(Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-BROMOPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-BROMOPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors or signaling pathways, leading to modulation of cellular processes such as inflammation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Azithromycin Related Compound H: Shares structural similarities with (Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-BROMOPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE, particularly in the presence of the acetylamino sulfonyl group.
Phenylboronic Acids: Used in similar synthetic applications, particularly in cross-coupling reactions.
Uniqueness
(Z)-N~1~-{4-[(ACETYLAMINO)SULFONYL]PHENYL}-4-(4-BROMOPHENYL)-2-HYDROXY-4-OXO-2-BUTENAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
Molecular Formula |
C18H15BrN2O6S |
|---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
(Z)-N-[4-(acetylsulfamoyl)phenyl]-4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enamide |
InChI |
InChI=1S/C18H15BrN2O6S/c1-11(22)21-28(26,27)15-8-6-14(7-9-15)20-18(25)17(24)10-16(23)12-2-4-13(19)5-3-12/h2-10,23H,1H3,(H,20,25)(H,21,22)/b16-10- |
InChI Key |
PDCIPGHIKUSUSW-YBEGLDIGSA-N |
Isomeric SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)/C=C(/C2=CC=C(C=C2)Br)\O |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide](/img/structure/B11054727.png)
![2-chloro-N-[1-(chloroacetyl)-3-(furan-2-yl)-4-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B11054734.png)
![Ethyl 4-({[4-(phenylacetyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B11054737.png)
![6-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11054740.png)
![2-Chloro-4-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B11054757.png)
![8-(thiophen-2-yl)-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one](/img/structure/B11054766.png)
![1-(furan-2-ylmethyl)-4-(2,3,4-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11054767.png)
![Methyl 5-(([3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl)methyl)thiophene-2-carboxylate](/img/structure/B11054775.png)

![3-{[1-(5-Nitropyridin-2-yl)piperidin-4-yl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11054781.png)
![4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B11054782.png)

![Ethyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11054799.png)

